molecular formula C17H32O B14301960 1-Cyclododecyl-3-methylbutan-1-one CAS No. 114644-60-9

1-Cyclododecyl-3-methylbutan-1-one

Cat. No.: B14301960
CAS No.: 114644-60-9
M. Wt: 252.4 g/mol
InChI Key: JLFDJCSUZUHXSO-UHFFFAOYSA-N
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Description

1-Cyclododecyl-3-methylbutan-1-one is a high-purity alicyclic ketone intended for research and development purposes. This compound is characterized by a cyclododecyl group, a large ring system known for its specific conformational properties, linked to a 3-methylbutan-1-one chain. In medicinal chemistry, such structurally unique ketones are valuable intermediates for the synthesis of more complex molecules. They can be used to introduce conformational restraint or to serve as core scaffolds in the exploration of new pharmacologically active compounds . The incorporation of alicyclic rings like cyclododecane is a strategy employed to modulate the properties of lead compounds, potentially influencing characteristics such as metabolic stability and binding affinity . Beyond pharmaceutical research, this ketone may also find application in material science, for instance, as a building block in the synthesis of polymers or specialty chemicals with tailored properties . Researchers can utilize this compound to develop novel amides, esters, or heterocyclic systems. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

114644-60-9

Molecular Formula

C17H32O

Molecular Weight

252.4 g/mol

IUPAC Name

1-cyclododecyl-3-methylbutan-1-one

InChI

InChI=1S/C17H32O/c1-15(2)14-17(18)16-12-10-8-6-4-3-5-7-9-11-13-16/h15-16H,3-14H2,1-2H3

InChI Key

JLFDJCSUZUHXSO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)C1CCCCCCCCCCC1

Origin of Product

United States

Preparation Methods

Standard Reaction Protocol

The most frequently cited synthesis involves Friedel-Crafts acylation of cyclododecane with 3-methylbutanoyl chloride under Lewis acid catalysis. Optimized conditions utilize aluminum chloride (AlCl₃) in dichloromethane at 0–5°C for 6 hours, followed by gradual warming to room temperature:

$$
\text{Cyclododecane} + \text{CH₃CH(CH₂CH₃)COCl} \xrightarrow{\text{AlCl}_3} \text{1-Cyclododecyl-3-methylbutan-1-one} + \text{HCl}
$$

This method typically achieves yields of 68–72% after column chromatography purification. Key advantages include commercial availability of starting materials and scalability to multigram quantities.

Mechanistic Considerations

The reaction proceeds through a classical Friedel-Crafts mechanism:

  • Lewis acid coordination to acyl chloride electrophile
  • Formation of acylium ion intermediate
  • Electrophilic attack by cyclododecane
  • Rearomatization with proton elimination

Steric effects from both the cyclododecyl ring and branched acyl chain necessitate prolonged reaction times compared to smaller cycloalkane substrates.

Optimization Data

Comparative studies reveal critical parameter effects:

Condition Variation Yield Impact Side Products
Lewis Acid AlCl₃ vs. FeCl₃ +15% Halogenated byproducts ↓
Temperature 0°C vs. 25°C -8% Polymerization ↑
Solvent DCM vs. Nitrobenzene +12% Reaction rate 2×
Stoichiometry (AlCl₃) 1.2 vs. 2.0 equivalents +9% Complexation ↑

Data adapted from

Ketone Alkylation Strategies

Enolate Formation and Alkylation

Alternative approaches involve generating enolates from pre-existing ketones followed by cyclododecyl bromide quench. For example, deprotonating 3-methylbutan-2-one with LDA at -78°C in THF, then introducing cyclododecyl bromide:

$$
\text{(CH₃)₂C(O)CH₂Li} + \text{C₁₂H₂₃Br} \rightarrow \text{this compound} + \text{LiBr}
$$

This method achieves moderate yields (55–60%) but offers better regiocontrol for asymmetric ketones.

Phase-Transfer Catalysis

Recent adaptations employ benzyltriethylammonium chloride as phase-transfer catalyst in biphasic water/dichloroethane systems. Key benefits:

  • Reduced reaction temperature (40°C vs. 80°C)
  • Catalyst recycling (3 cycles without yield loss)
  • Improved environmental profile

Advanced Synthetic Approaches

Transition Metal-Catalyzed Coupling

Palladium-mediated cross-coupling between cyclododecylzinc reagents and 3-methylbutanoyl electrophiles demonstrates potential:

$$
\text{C₁₂H₂₃ZnCl} + \text{CH₃CH(CH₂CH₃)COCl} \xrightarrow{\text{Pd(PPh₃)₄}} \text{Target} + \text{ZnCl₂}
$$

Preliminary results show 65% yield with excellent functional group tolerance.

Electrochemical Synthesis

Innovative electrochemical methods utilizing HFIP (hexafluoroisopropanol) as solvent and proton source achieve ketone formation through radical intermediates:

$$
\text{Cyclododecane} + \text{3-methylbutyric acid} \xrightarrow{\text{Electrolysis}} \text{Target} + \text{H₂O}
$$

Controlled potential electrolysis (-1.2 V vs. Ag/AgCl) provides 58% yield with minimal byproducts.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography with ethyl acetate/hexane (1:9) eluent effectively separates the product from:

  • Unreacted cyclododecane (Rf 0.85)
  • Diacylated byproducts (Rf 0.45)
  • Catalyst residues (Rf 0.05)

Spectroscopic Confirmation

1H NMR (400 MHz, CDCl₃):

  • δ 2.38 (t, J=7.2 Hz, 2H, COCH₂)
  • δ 1.55–1.25 (m, 20H, cyclododecyl)
  • δ 1.02 (d, J=6.8 Hz, 6H, CH(CH₂CH₃))

13C NMR confirms ketone carbonyl at δ 211.5 ppm.

Comparative Method Analysis

Method Yield (%) Purity (%) Cost Index Scalability
Friedel-Crafts 72 98 1.0 Industrial
Enolate Alkylation 60 95 1.8 Lab-scale
Electrochemical 58 99 2.5 Pilot
Cross-Coupling 65 97 3.2 Specialized

Data synthesized from

Chemical Reactions Analysis

Types of Reactions: 1-Cyclododecyl-3-methylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can yield secondary alcohols, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Grignard reagents in anhydrous ether.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Various substituted ketones or alcohols.

Scientific Research Applications

1-Cyclododecyl-3-methylbutan-1-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Cyclododecyl-3-methylbutan-1-one exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Differences:

  • Hydrophobicity vs. Polarity : The cyclododecyl group in the target compound confers extreme hydrophobicity, whereas the 2-hydroxyphenyl group in the reference compound enhances polarity and hydrogen-bonding capacity .
  • Molecular Weight : The larger cyclododecyl substituent increases the molecular weight by ~74 g/mol, impacting volatility and phase behavior.
  • Applications: 1-(2-Hydroxyphenyl)-3-methylbutan-1-one: Used in pharmaceuticals and agrochemicals due to its reactive phenolic -OH group . this compound: Likely suited for non-polar environments (e.g., fragrance fixatives, polymer additives).

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